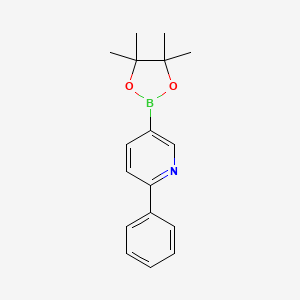

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 879291-27-7) is a pyridine-based boronic ester with a molecular formula of C₁₇H₂₀BNO₂ and a molecular weight of 281.16 g/mol . The compound features a phenyl group at the 2-position of the pyridine ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. Its structure is characterized by a planar pyridine core, with the boronate ester enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

The compound is commercially available (e.g., TCI America) with ≥98.0% purity (GC/titration) and is typically used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . Its boronate ester group acts as a protected form of boronic acid, enhancing stability and handling compared to free boronic acids .

Properties

IUPAC Name |

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBHFDXPYKKVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671364 | |

| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879291-27-7 | |

| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879291-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 6-PHENYLPYRIDINE-3-BORONIC ACID PINACOL ESTER, is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 6-PHENYLPYRIDINE-3-BORONIC ACID PINACOL ESTER interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic ester group from the compound to a palladium catalyst . The compound’s boronic ester group is nucleophilic, meaning it donates electrons during the reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling pathway . This pathway involves the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound, as it may be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various effects depending on the specific compounds formed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-PHENYLPYRIDINE-3-BORONIC ACID PINACOL ESTER. For example, the rate of hydrolysis of the compound’s boronic ester group can be influenced by the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated , which could impact the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules. The nature of these interactions often involves the formation of transient complexes between the boron atom and nucleophilic sites on the enzymes or proteins, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production and utilization of cellular metabolites.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the boron atom within the dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups on enzymes, thereby modulating their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods, leading to the formation of degradation products. These degradation products can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses above this range result in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing the overall metabolic network within cells. The interaction of this compound with metabolic enzymes can modulate their activity, leading to changes in the production and utilization of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, the presence of specific binding sites on organelles can facilitate the accumulation of this compound in these regions, enhancing its biochemical activity.

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its role in organic synthesis, cross-coupling reactions, and as a fluorescent probe.

The molecular formula for this compound is , with a molecular weight of approximately 281.16 g/mol. The compound appears as a white to nearly white powder or crystalline solid and has a melting point ranging from 107°C to 111°C .

1. Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its application in the synthesis of complex molecules makes it invaluable for researchers developing new pharmaceuticals. It facilitates the formation of carbon-carbon bonds through cross-coupling reactions, particularly Suzuki reactions .

2. Cross-Coupling Reactions

The compound plays a crucial role in cross-coupling reactions essential for the development of advanced materials and agrochemicals. It enables the formation of diverse organic compounds by allowing the coupling of aryl groups with various electrophiles .

3. Fluorescent Probes

As a fluorescent probe, this compound aids in biological imaging. It allows researchers to visualize cellular processes and understand disease mechanisms by providing a means to track biomolecules within living cells .

Case Study 1: Inhibitory Activity

A study examined the inhibitory activity of structurally related compounds on various kinases such as GSK-3β and DYRK1A. The findings indicated that derivatives of pyridine compounds exhibited significant inhibitory effects on these kinases, suggesting potential therapeutic applications in neurodegenerative diseases .

| Compound | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | GSK-3β | 8 | Potent inhibitor |

| Compound B | DYRK1A | <100 | Demonstrated nanomolar-level inhibition |

Case Study 2: Antioxidant and Anti-inflammatory Properties

Another research effort highlighted the antioxidant and anti-inflammatory properties of related compounds in microglial cells. The compounds were shown to reduce nitric oxide (NO) levels significantly at low concentrations, indicating their potential use in treating inflammatory conditions .

| Compound | NO Reduction (%) at 1 µM | IL-6 Reduction (%) at 10 µM |

|---|---|---|

| Compound C | 50% | 30% |

| Compound D | 70% | 45% |

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

The compound acts as a boronic acid pinacol ester and is instrumental in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron species in these reactions, making it a valuable reagent in synthetic organic chemistry .

Synthetic Pathways

Researchers have utilized this compound to synthesize various complex organic molecules. For instance, it has been employed in the synthesis of bioactive compounds and pharmaceuticals due to its ability to introduce functional groups selectively into aromatic systems. The versatility of this compound allows for modifications that can lead to diverse chemical entities suitable for further biological evaluation .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to inhibit specific molecular targets involved in cancer cell proliferation has been a focal point of research. In vitro assays have demonstrated its effectiveness against various cancer cell lines, suggesting potential therapeutic applications .

Drug Development

The compound's unique structure allows for modifications that can optimize pharmacokinetic properties. Researchers are exploring its use as a scaffold for developing new drugs targeting diseases beyond cancer, including metabolic disorders and infectious diseases. Its role as a boron-containing compound is particularly significant in enhancing the solubility and stability of drug candidates .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymerization processes. Its ability to act as a cross-linking agent facilitates the creation of novel polymeric materials with tailored properties for applications in coatings and adhesives .

Nanomaterials

The compound has also found applications in the synthesis of nanomaterials. Its incorporation into nanostructured systems can enhance their optical and electronic properties, making it suitable for applications in sensors and electronic devices. The ability to functionalize surfaces with this compound allows for the development of advanced materials with specific functionalities .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Formation of C-C bonds |

| Medicinal Chemistry | Anticancer drug development | Targeting cancer cell proliferation |

| Materials Science | Polymer cross-linking and nanomaterial synthesis | Enhanced material properties |

Comparison with Similar Compounds

Key Observations :

- The phenyl group in the target compound provides steric protection and enhances π-π interactions in crystal packing .

- Solubility : Fluorinated derivatives (e.g., 3-Fluoro) exhibit higher solubility in polar solvents like acetonitrile, whereas the phenyl-substituted compound is more soluble in toluene or THF .

- Synthetic Utility : Bromo- and methoxy-substituted variants (e.g., ) are intermediates for further functionalization, while the trifluoromethyl analog is favored in medicinal chemistry for its resistance to oxidative metabolism .

Reactivity in Cross-Coupling Reactions

The target compound’s phenyl group stabilizes the boronate ester via resonance, enabling efficient Suzuki-Miyaura couplings with aryl halides (e.g., Pd catalysis, K₂CO₃ base, 80–100°C) . Comparative studies show:

- Reaction Rates : 3-Fluoro and 3-CF₃ derivatives react faster (2–4 hours) than the phenyl analog (6–8 hours) due to increased electrophilicity .

- Yields : The phenyl-substituted compound achieves 85–92% yields in biaryl syntheses, outperforming dimethoxymethyl analogs (70–75%) due to reduced steric hindrance .

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction of the target compound (unreported) can be inferred from related structures:

- 3-Bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine crystallizes in the monoclinic P2₁/c space group, with a planar pyridine ring and a boronate ester dihedral angle of 12.5° .

- 2-(Pyrrolidin-1-yl)-5-(dioxaborolan-2-yl)pyridine shows intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice .

Infrared spectra of similar compounds reveal B–O stretches at 1350–1380 cm⁻¹ and aromatic C=C vibrations at 1600 cm⁻¹ . ¹H NMR of the target compound displays pyridine protons at δ 8.5–8.7 ppm and pinacol methyl groups at δ 1.3 ppm .

Preparation Methods

Procedure Overview:

- Starting Material: 5-bromo-2,3'-bipyridine

- Reagent: Bis(pinacolato)diboron

- Catalyst: Iridium complex, such as [Ir(OMe)(COD)]2

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)

- Conditions: Inert atmosphere (nitrogen or argon), heated at 80°C for 18 hours

Reaction Scheme:

5-bromo-2,3'-bipyridine + B2Pin2 → 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Research Findings:

- The process achieves high yields (~99%) under optimized conditions.

- The reaction mechanism involves oxidative addition of the aryl halide to the iridium catalyst, followed by transmetalation with B2Pin2, and reductive elimination to form the boronic ester.

Data Table:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Catalyst | [Ir(OMe)(COD)]2 | 99% | |

| Ligand | dtbbpy | - | |

| Temperature | 80°C | - | |

| Time | 18 hours | - |

Suzuki–Miyaura Cross-Coupling Approach

Another prevalent method involves the Suzuki coupling of 2-bromopyridine derivatives with phenylboronic acids or esters, followed by borylation if necessary.

Procedure Overview:

- Starting Material: 2-bromopyridine derivative

- Reagents: Phenylboronic acid or ester

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium tert-butoxide

- Conditions: Reflux in aqueous-organic solvents

Reaction Scheme:

2-bromopyridine + phenylboronic acid → 2-phenylpyridine

Subsequent borylation yields the boronic ester

Research Findings:

- This approach allows for the introduction of the phenyl group onto pyridine.

- The subsequent conversion to the boronic ester is achieved via standard borylation protocols.

Data Table:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 | ~85% | |

| Base | K2CO3 | - | |

| Solvent | Toluene/water | - | |

| Temperature | Reflux | - |

Direct C–H Borylation of Pyridine Derivatives

Recent advances include iridium-catalyzed C–H activation and borylation, enabling regioselective functionalization without pre-functionalization.

Procedure Overview:

- Starting Material: Pyridine or substituted pyridines

- Reagent: Pinacolborane (HBPin)

- Catalyst: Iridium complexes with specialized ligands (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline)

- Conditions: Inert atmosphere, heated at 80°C

Research Findings:

- The process offers regioselectivity, favoring the 5-position on pyridine.

- Yields are generally high, with reaction times around 12-24 hours.

Data Table:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Catalyst | [Ir(OMe)(COD)]2 | Up to 90% | |

| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline | - | |

| Temperature | 80°C | - | |

| Time | 12-24 hours | - |

Summary of Raw Materials and Reagents

| Raw Material | Role | Source | Purity |

|---|---|---|---|

| 5-bromo-2,3'-bipyridine | Starting material | Commercial suppliers | ≥98% |

| Bis(pinacolato)diboron | Boron source | Commercial suppliers | ≥99% |

| Iridium catalyst | Catalyst | Commercial suppliers | ≥98% |

| Ligands (dtbbpy, tmphen) | Ligand | Commercial suppliers | ≥98% |

Research Findings and Optimization

- The iridium-catalyzed borylation of halogenated bipyridines is the most efficient route, providing high yields and regioselectivity.

- The choice of ligand and reaction temperature critically influences the regioselectivity and yield.

- Recent developments in C–H activation allow for more direct and environmentally friendly synthesis, reducing the need for halogenated intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A common approach involves coupling a halogenated pyridine precursor (e.g., 5-bromo-2-phenylpyridine) with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent system like ethanol/toluene with a base (e.g., Na₂CO₃) under reflux . Post-reaction purification via column chromatography ensures high yield (70–85%) and purity.

Q. How is the Suzuki-Miyaura cross-coupling reaction applied using this compound?

- Methodological Answer : The boronic ester moiety enables coupling with aryl/heteroaryl halides. For example, reacting the compound with 2-bromopyridine under Pd catalysis (e.g., Pd(PPh₃)₄) in a 2:1 dioxane/H₂O mixture at 80°C for 12 hours yields biaryl products. Key parameters include maintaining an inert atmosphere (N₂/Ar) and optimizing equivalents of the halide partner (1.2–1.5 equiv.) to minimize side reactions .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons adjacent to boron.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 310.1784).

- X-ray diffraction : Single-crystal analysis (using SHELXL or OLEX2) resolves bond angles and confirms the dioxaborolane ring geometry .

Advanced Research Questions

Q. How does steric hindrance from the 2-phenyl group influence reaction efficiency in cross-coupling?

- Methodological Answer : The ortho-phenyl group introduces steric bulk, slowing transmetallation in Suzuki reactions. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Increase reaction temperature (e.g., 90°C) and prolong time (24–48 hours).

- Screen solvents (e.g., THF/DMF) to enhance solubility of hindered intermediates .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Storage : Store the compound under argon at –20°C in flame-sealed ampules.

- Reaction Setup : Use Schlenk lines for degassing solvents (e.g., toluene via freeze-pump-thaw cycles).

- Work-up : Quench reactions with aqueous NH₄Cl to hydrolyze residual boronic acids, followed by extraction with ethyl acetate under inert conditions .

Q. How can computational methods predict the compound’s reactivity and regioselectivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(2d,p) level to model boron-nitrogen interactions and charge distribution.

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the pyridine ring’s LUMO often directs electrophilic substitution at the 4-position .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., boronic ester oxygen atoms) for hydrogen bonding in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.